molecular formula C9H7F2NO B3030954 2-(2,2-Difluoroethoxy)benzonitrile CAS No. 1160246-19-4

2-(2,2-Difluoroethoxy)benzonitrile

Cat. No.: B3030954
CAS No.: 1160246-19-4
M. Wt: 183.15
InChI Key: RQWSZANLCIPBIY-UHFFFAOYSA-N
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Description

“2-(2,2-Difluoroethoxy)benzonitrile” is a chemical compound with the molecular formula C9H7F2NO . It has a molecular weight of 183.16 .

Scientific Research Applications

Electrocatalytic Oxidation

2-(2,2-Difluoroethoxy)benzonitrile, as a variant of benzonitrile, is relevant in the field of electrocatalysis. Research by Wang et al. (2020) demonstrated the use of multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) as anodic electrocatalysts in the efficient and green electrochemical synthesis of benzonitrile. This process achieves high yield and Faradaic efficiency, highlighting its potential in organic synthetic chemistry, pharmaceuticals, and dyestuff industries (Wang et al., 2020).

High Voltage Lithium Ion Battery

In the field of energy storage, Huang et al. (2014) used a compound similar to this compound, namely 4-(Trifluoromethyl)-benzonitrile, as a novel electrolyte additive for high voltage lithium ion batteries. This additive significantly improved the cyclic stability of the batteries, indicating potential applications in enhancing battery performance (Huang et al., 2014).

Aromatic C-H Bond Cyanation

Research in organic chemistry has explored the cyanation of aromatic C-H bonds to form derivatives of benzonitrile. Dong et al. (2015) reported a rhodium-catalyzed cyanation using a removable nitroso as the directing group, indicating a method for synthesizing various benzonitrile derivatives, including those similar to this compound (Dong et al., 2015).

Catalytic Reduction of Dioxygen

In the context of catalysis, Kadish et al. (2008) investigated Co(III) corroles as catalysts for the reduction of dioxygen, using benzonitrile as a solvent. This research provides insights into the use of benzonitrile derivatives in catalytic processes, particularly in homogeneous systems (Kadish et al., 2008).

N-Heterocyclic Carbene-Catalyzed Synthesis

In another study, Jia and Wang (2016) reported an NHC-catalyzed benzannulation protocol for assembling the benzonitrile framework. This method is pertinent for synthesizing benzonitriles and could potentially be applied to synthesize variants like this compound (Jia & Wang, 2016).

Properties

IUPAC Name

2-(2,2-difluoroethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-9(11)6-13-8-4-2-1-3-7(8)5-12/h1-4,9H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWSZANLCIPBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296305
Record name 2-(2,2-Difluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-19-4
Record name 2-(2,2-Difluoroethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-Difluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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